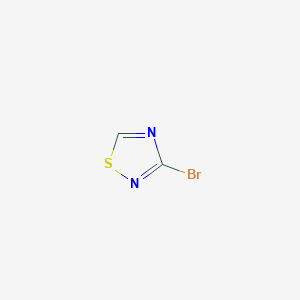
ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H12N4O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains functional groups such as an amino group (-NH2), a cyano group (-CN), and a carboxylate ester group (-COOEt) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 208.22 .Wissenschaftliche Forschungsanwendungen
Ethyl ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been studied for its potential to act as an enzyme inhibitor. It has been used in various biochemical and physiological experiments, including studies of the effects of enzymes on the metabolism of drugs, proteins, and other compounds. Additionally, this compound has been used in studies of the effects of enzyme inhibitors on the activity of enzymes.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of oligonucleotides and antisense drugs , suggesting that this compound may interact with nucleic acids or enzymes involved in nucleic acid metabolism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate . .
Vorteile Und Einschränkungen Für Laborexperimente
The use of ethyl ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate(2-cyanoethyl)-1H-pyrazole-4-carboxylate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and is relatively stable in solution. Additionally, this compound is relatively non-toxic and has relatively low levels of bioaccumulation. However, this compound is not water-soluble, and therefore must be dissolved in an organic solvent prior to use in laboratory experiments.
Zukünftige Richtungen
The potential applications of ethyl ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate(2-cyanoethyl)-1H-pyrazole-4-carboxylate are still being explored. Potential future directions for research include further studies of the compound’s ability to act as an enzyme inhibitor and its potential applications in the treatment of certain diseases. Additionally, further research into the compound’s potential to act as a drug delivery system and its potential to modulate the activity of certain proteins is warranted. Finally, further research into the biochemical and physiological effects of this compound is also necessary.
Synthesemethoden
Synthesis of ethyl ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate(2-cyanoethyl)-1H-pyrazole-4-carboxylate can be achieved through a two-step process. First, the compound is synthesized from the reaction of ethyl cyanoacetate and 5-amino-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces the desired product, ethyl this compound(2-cyanoethyl)-1H-pyrazole-4-carboxylate, and a byproduct of water. The second step involves the purification of the product by recrystallization.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-2-15-9(14)7-6-12-13(8(7)11)5-3-4-10/h6H,2-3,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWXEAUTYKWYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)

![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea](/img/structure/B2785229.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
